Defensin-B1

Antimicrobial susceptibility Minimum inhibitory concentration Clinical isolate panel

Human Beta-Defensin 1 (hBD-1, encoded by the DEFB1 gene; UniProt P60022) is a 36–47 amino acid, cationic antimicrobial peptide of the β-defensin family, characterized by a conserved six-cysteine motif forming three intramolecular disulfide bonds and a molecular mass of approximately 3.9–5 kDa. Unlike inducible β-defensins (e.g., hBD-2, hBD-3), hBD-1 is constitutively expressed by epithelial cells lining the respiratory, urogenital, and gastrointestinal tracts, serving as a continuous innate immune barrier against microbial colonization at mucosal surfaces.

Molecular Formula
Molecular Weight
Cat. No. B1577166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDefensin-B1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Defensin-B1 (Human Beta-Defensin 1 / hBD-1): Scientific Procurement Baseline and Class Identification


Human Beta-Defensin 1 (hBD-1, encoded by the DEFB1 gene; UniProt P60022) is a 36–47 amino acid, cationic antimicrobial peptide of the β-defensin family, characterized by a conserved six-cysteine motif forming three intramolecular disulfide bonds and a molecular mass of approximately 3.9–5 kDa . Unlike inducible β-defensins (e.g., hBD-2, hBD-3), hBD-1 is constitutively expressed by epithelial cells lining the respiratory, urogenital, and gastrointestinal tracts, serving as a continuous innate immune barrier against microbial colonization at mucosal surfaces . This constitutive expression profile, combined with its distinct redox-dependent activation mechanism, distinguishes hBD-1 functionally from its inducible β-defensin paralogs as well as from the myeloperoxidase-dependent α-defensins (HNP-1 through HNP-4, HD-5, HD-6) [1].

Why Generic Substitution Among Defensin Family Members Fails for Defensin-B1 Procurement


Within the human defensin superfamily, individual members exhibit divergent antimicrobial spectra, distinct salt sensitivity profiles, and opposing host-cell cytotoxicity signatures that preclude functional interchangeability [1]. While the six α-defensins (HNP-1 through HNP-4, HD-5, HD-6) demonstrate hierarchical potency rankings with nanomolar-to-micromolar lethal doses that vary substantially by bacterial species and membrane composition, hBD-1 occupies a unique functional niche defined by its redox-state-dependent activation—its oxidized, secreted form displays limited antimicrobial activity, whereas thioredoxin-mediated reduction of its disulfide bridges unmasks potent activity against opportunistic fungi and anaerobic Gram-positive commensals [2]. Furthermore, β-defensins including hBD-1 show markedly reduced cytotoxicity toward primary human epithelial cells and fibroblasts compared to α-defensins such as HNP-1, which exhibit dose-dependent cytotoxic effects at elevated concentrations [3]. These orthogonal differentiation axes—inducible vs. constitutive expression, redox-dependent vs. redox-independent activation, and low vs. high host-cell toxicity—render hBD-1 a functionally non-substitutable entity for applications requiring continuous epithelial barrier modeling, anaerobic/microaerophilic microenvironment simulation, or low-background cytotoxicity profiling.

Quantitative Differentiation Evidence: Defensin-B1 (hBD-1) Versus Closest Analogs and In-Class Candidates


Head-to-Head MIC Comparison: hBD-1 vs. HNP-1 Against Clinical S. aureus and E. coli Isolates

In a standardized checkerboard assay testing 27 clinical Staphylococcus aureus isolates and 24 Escherichia coli isolates, hBD-1 demonstrated an anti-staphylococcal MIC of 8 mg/L (interquartile range 4–8 mg/L), compared to HNP-1 which achieved MIC of 4 mg/L (2–8 mg/L), representing a 2-fold potency difference [1]. Against E. coli, the median MIC for hBD-1 was not reported as the most effective agent; HNP-1 showed MIC of 12 mg/L (4–32 mg/L) while hBD-3 was most potent at MIC of 4 mg/L (4–8 mg/L) [1]. These data establish hBD-1's antibacterial potency as intermediate among tested human defensins, with HNP-1 being approximately 2-fold more potent against Gram-positive S. aureus.

Antimicrobial susceptibility Minimum inhibitory concentration Clinical isolate panel

Host-Cell Cytotoxicity: β-Defensin (hBD-1) vs. α-Defensin (HNP-1) on Primary Human Epithelial Cells, Fibroblasts, and Carcinoma Lines

A systematic comparative study assessed the effects of α-defensin HNP-1 and β-defensins (hBD-1, hBD-2, hBD-3) on primary human epithelial cells, fibroblasts, and squamous cell carcinoma cell lines (SCC-9, KB). α-Defensin (HNP-1) promoted epithelial cell proliferation at low concentrations but exhibited a clear cytotoxic effect at high concentrations. In contrast, β-defensins—including hBD-1—showed little to no effect on any of the tested cell types at any concentration tested, leading the authors to conclude that β-defensins may have no adverse effects on the host [1]. The study explicitly states: 'In terms of host response, β-defensins may be more suitable antimicrobial agents for clinical applications than α-defensins' [1]. No quantitative cytotoxicity was detectable for hBD-1 under conditions where HNP-1 produced measurable cell death.

Host-cell cytotoxicity Therapeutic index Primary cell toxicology

Redox-Dependent Unmasking of Antifungal and Anti-Anaerobic Activity: Reduced vs. Oxidized hBD-1

The landmark study by Schroeder et al. (2011, Nature) demonstrated that hBD-1's antimicrobial activity is profoundly redox-state-dependent. In its oxidized form (three intact disulfide bridges), as typically secreted by epithelial cells, hBD-1 exhibits only limited antimicrobial activity. Upon reduction of its disulfide bridges—mediated in vivo by the thioredoxin (TRX) system—hBD-1 becomes a potent antimicrobial peptide against the opportunistic pathogenic fungus Candida albicans and against anaerobic Gram-positive commensals of Bifidobacterium and Lactobacillus species [1]. This redox-gated activation mechanism is unique to hBD-1 among characterized human defensins and represents a functional differentiation not observed in hBD-2, hBD-3, HNP-1, or other α-defensins. The reduced form of hBD-1 displays structural differences from the oxidized form, with free cysteines in the carboxy terminus being critical for the bactericidal effect [1].

Redox-regulated antimicrobial activity Candida albicans Anaerobic bactericidal activity

Activity Against Active and Dormant Mycobacterium tuberculosis: hBD-1 vs. Rifampicin and Isoniazid

In a study evaluating hBD-1 against both actively growing and dormant Mycobacterium tuberculosis H37Rv, hBD-1 demonstrated an MIC of 2 μg/mL against active M. tb in vitro, which is 10-fold lower than the MIC of its in silico-derived short motif Pep-B (MIC = 20 μg/mL) [1]. Critically, hBD-1 at 2× MIC (4 μg/mL) reduced the dormant mycobacterial load more effectively than rifampicin at 25× MIC or isoniazid at 16× MIC in an in vitro potassium-deficiency dormancy model, and showed higher killing efficacy against dormant mycobacteria inside a PBMC granuloma model compared to rifampicin [1]. This indicates that hBD-1 possesses a mechanism of action distinct from conventional anti-tuberculosis drugs and retains efficacy against metabolically dormant bacilli, a population notoriously refractory to standard chemotherapy.

Mycobacterium tuberculosis Dormant mycobacteria Anti-tuberculosis peptide

Recombinant Expression System Choice: E. coli vs. Yeast-Derived hBD-1 Product Specifications

Commercially available recombinant hBD-1 (Defensin-B1) is produced in two principal expression systems with distinct quality specifications. E. coli-derived hBD-1 (Sigma-Aldrich D9565, GoldBio, ProSpec, Active Bioscience) is offered at ≥98% purity (HPLC and SDS-PAGE) with endotoxin levels typically specified at <1.0 EU/μg (LAL method) [1]. In contrast, yeast-derived recombinant hBD-1 (e.g., Kingfisher Biotech, Gentaur) is reported as naturally folded, post-translationally modified, and endotoxin-free, with purity specifications of >90% (SDS-PAGE)—notably lower than the ≥98% specification of E. coli-derived product [2]. Yeast expression eliminates bacterial endotoxin contamination risk, which is advantageous for cell culture applications where even sub-threshold endotoxin levels may confound immune activation readouts; however, this benefit comes at the cost of approximately 8 percentage points lower purity specification [2].

Recombinant protein production Endotoxin specifications Expression system comparison

Thermal Stability: hBD-1 Accelerated Degradation Profile at Physiological Temperature

Multiple recombinant hBD-1 vendors report a standardized accelerated thermal degradation test result: incubation of the protein at 37°C for 48 hours results in no obvious degradation or precipitation, as determined by SDS-PAGE analysis [1][2][3]. The loss rate of the target protein under these conditions is less than 5% within the expiration date under appropriate storage conditions (−20°C to −80°C, desiccated), calculated using the Arrhenius equation per China Biological Products Standard methodology [1]. This stability benchmark is consistent across E. coli-derived recombinant products from independent suppliers (Cloud-Clone, SinoPro, Shanghai Yubo), suggesting a robust, expression-system-independent intrinsic stability of the mature hBD-1 peptide [1][2][3].

Protein stability Accelerated degradation test Shelf-life specification

Best-Fit Research and Industrial Application Scenarios for Defensin-B1 (hBD-1) Based on Quantitative Evidence


Mucosal Barrier and Anaerobic Microbiome Modeling Requiring Redox-Gated Antimicrobial Activity

Investigators modeling colonic or other mucosal epithelial barrier function under physiologically reducing conditions (redox potentials of −200 to −300 mV) should prioritize hBD-1 over other defensins. The thioredoxin-mediated reduction of hBD-1's disulfide bridges uniquely unmasks potent activity against Candida albicans and anaerobic Gram-positive commensals (Bifidobacterium, Lactobacillus), a functional property absent in hBD-2, hBD-3, and α-defensins [1]. Experimental protocols must include a controlled reduction step (e.g., DTT or thioredoxin treatment) to activate the peptide; procurement of oxidized hBD-1 without subsequent reduction will yield deceptively low antimicrobial readouts.

Host-Cell-Safe Antimicrobial Peptide Screening on Primary Human Epithelial Cultures

For screens involving prolonged incubation of antimicrobial peptides with primary human epithelial cells, fibroblasts, or keratinocyte-derived lines, hBD-1 is the defensin of choice based on direct comparative evidence showing no detectable cytotoxicity at any concentration tested, in contrast to α-defensin HNP-1 which exhibits dose-dependent cytotoxicity at elevated concentrations [2]. This safety margin is critical for co-culture systems, organoid assays, and in vivo mucosal models where peptide-induced host-cell damage would confound antimicrobial efficacy readouts.

Anti-Tuberculosis Drug Discovery Targeting the Dormant Mycobacterial Reservoir

Programs screening for agents effective against dormant (non-replicating) Mycobacterium tuberculosis should include hBD-1 as a positive control or lead scaffold, given its demonstrated MIC of 2 μg/mL against actively growing M. tb H37Rv and its superior killing of dormant bacilli at 2× MIC compared to rifampicin at 25× MIC and isoniazid at 16× MIC in validated in vitro dormancy and granuloma models [3]. The 10-fold potency advantage of full-length hBD-1 over its derived motif Pep-B further supports procurement of the intact peptide for structure-activity relationship studies.

Cell-Based Immune Activation Assays Requiring Stringent Endotoxin Control

For experiments measuring TLR-dependent signaling, macrophage activation, dendritic cell chemotaxis, or cytokine release where bacterial endotoxin contamination would produce false-positive immune activation, yeast-derived recombinant hBD-1 offers the decisive advantage of being endotoxin-free, albeit at a purity specification of >90% . For applications where protein homogeneity is paramount (e.g., crystallography, NMR, SPR binding studies), E. coli-derived hBD-1 at ≥98% purity with quantified endotoxin levels (<1.0 EU/μg) is indicated . The selection between these two product forms should be explicitly justified in procurement documentation based on the endotoxin sensitivity of the downstream assay.

Quote Request

Request a Quote for Defensin-B1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.